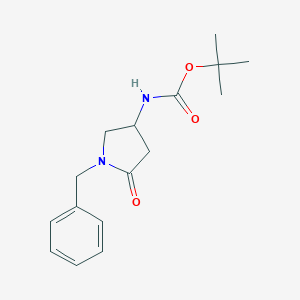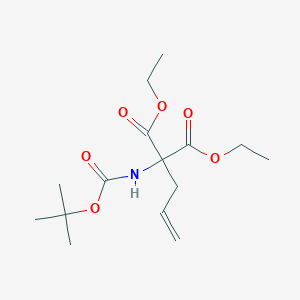
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate (DEAB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DEAB is a malonic acid derivative that has an allyl group and a tert-butoxycarbonylamino group attached to the malonate moiety.
Mécanisme D'action
The mechanism of action of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate involves the inhibition of ALDH activity. ALDH is an enzyme that plays a crucial role in the metabolism of aldehydes. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate binds to the active site of ALDH and inhibits its activity. The inhibition of ALDH activity by Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate leads to the accumulation of toxic aldehydes, which induces differentiation or apoptosis of stem cells or cancer cells, respectively.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate are primarily related to its inhibition of ALDH activity. The accumulation of toxic aldehydes due to the inhibition of ALDH activity can lead to various cellular responses, such as differentiation or apoptosis. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has also been shown to induce oxidative stress, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of concentrations. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is also stable and can be stored for extended periods without significant degradation. However, Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has some limitations for lab experiments. It is toxic and can induce oxidative stress, which can affect the results of experiments. Therefore, caution must be exercised when using Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in lab experiments.
Orientations Futures
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has significant potential for future research. One of the most promising areas of research is in the development of cancer therapies. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another area of research is in the study of stem cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce differentiation of stem cells, which can be used to generate specific cell types for tissue engineering and regenerative medicine. Further research is needed to explore the full potential of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in these areas.
Conclusion:
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is a chemical compound that has significant potential in scientific research. Its inhibition of ALDH activity has important implications for the study of stem cells and cancer cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has several advantages for lab experiments, but caution must be exercised due to its toxicity. Future research is needed to explore the full potential of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in cancer therapy and regenerative medicine.
Méthodes De Synthèse
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate can be synthesized using a multistep process that involves the reaction of diethyl malonate with allyl bromide to form diethyl 2-allylmalonate. This intermediate is then reacted with tert-butoxycarbonyl azide to form diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate. The synthesis of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been used in various scientific research applications. One of the most significant applications of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is in the study of stem cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to inhibit ALDH (aldehyde dehydrogenase) activity, which is essential for the maintenance of stem cells. The inhibition of ALDH activity by Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce differentiation of stem cells into specific cell types. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has also been used in the study of cancer cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Propriétés
Numéro CAS |
135722-55-3 |
|---|---|
Nom du produit |
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate |
Formule moléculaire |
C15H25NO6 |
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C15H25NO6/c1-7-10-15(11(17)20-8-2,12(18)21-9-3)16-13(19)22-14(4,5)6/h7H,1,8-10H2,2-6H3,(H,16,19) |
Clé InChI |
JZHKOSHRDYOGFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C)(C(=O)OCC)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(CC=C)(C(=O)OCC)NC(=O)OC(C)(C)C |
Synonymes |
DIETHYL 2-ALLYL-2-(TERT-BUTOXYCARBONYLAMINO)MALONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



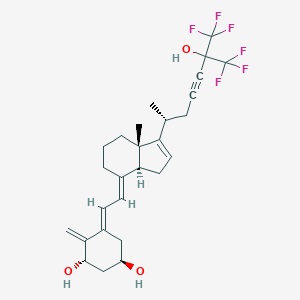
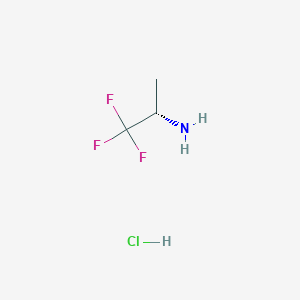
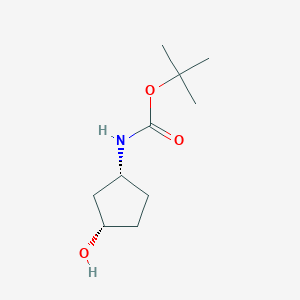
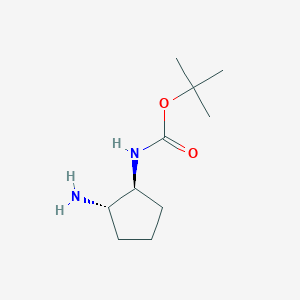
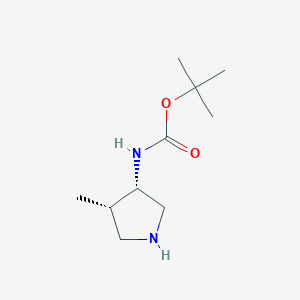
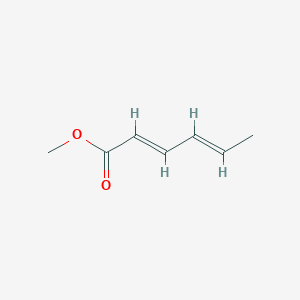
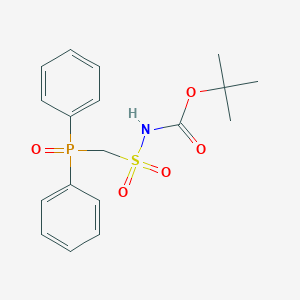
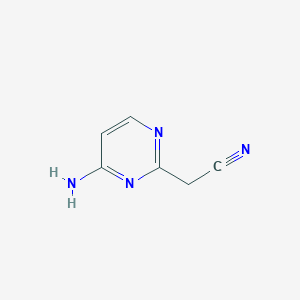
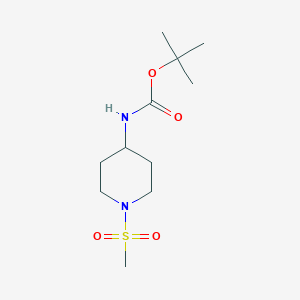
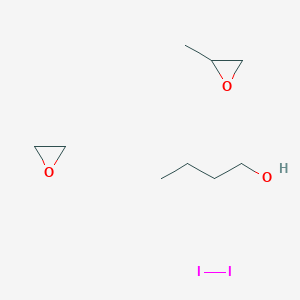


![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
